molecular formula C10H18N2O2S B2928658 Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate CAS No. 1501781-14-1

Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B2928658
CAS No.: 1501781-14-1
M. Wt: 230.33
InChI Key: IQXCDAYJRMWENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a sulfur atom (thia) at position 5 and two nitrogen atoms (diaza) at positions 2 and 8 within a bicyclic spiro[3.4]octane framework. The tert-butyl carbamate (Boc) group at position 2 enhances steric protection and solubility, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-6-10(7-12)11-4-5-15-10/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXCDAYJRMWENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with sulfur-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for tert-butyl 5-thia-2,8-diazaspiro[3The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spiro ring system .

Scientific Research Applications

Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the spiro ring system can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic diaza compounds are critical in drug discovery due to their conformational rigidity and ability to mimic peptide turn structures. Below is a detailed comparison of tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Heteroatoms Spiro Ring Size Key Features
This compound Not provided C₁₁H₁₈N₂O₂S 242.34 S, N₂ [3.4] octane Thia substitution enhances lipophilicity
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 885270-84-8 C₁₁H₁₈N₂O₂ 226.27 N₂ [3.4] octane Lacks sulfur; used in malaria drug candidates
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate 1240782-81-3 C₁₂H₂₀N₂O₃ 240.30 O, N₂ [3.5] nonane Larger spiro ring; oxygen substitution
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 N₂ [4.5] decane Broader ring system; higher log P (2.65)
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate 1234616-51-3 C₁₁H₁₈N₂O₃ 226.27 N₂, O (keto) [3.4] octane Keto group introduces polarity

Key Findings:

Nitrogen positioning (2,8 vs. 2,6) alters hydrogen-bonding capacity, affecting target binding. For example, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate was used to synthesize antimalarial candidates .

Spiro Ring Size :

  • Smaller spiro[3.4]octane systems (e.g., the target compound) exhibit greater conformational rigidity than larger analogs like spiro[4.5]decane derivatives , which may reduce metabolic instability.

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., 55% yield in 6 minutes for tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate ) highlights efficient routes for spirocyclic intermediates.

Biological Activity

Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate is a compound that belongs to the class of diazaspiro compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₈N₂O₃S
  • IUPAC Name : this compound
  • SMILES : CC(C)(C)OC(=O)N1CC2(C1)SCCN2

The compound features a spirocyclic structure that is characteristic of many biologically active molecules. Its unique configuration may contribute to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of diazaspiro compounds. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the low microgram range .

CompoundMIC (μg/mL)Target Pathogen
Compound A0.016M. tuberculosis
Compound B0.045E. coli

Anticancer Potential

The diazaspiro framework has been identified as a promising scaffold for anticancer drug development. Compounds derived from this structure have been reported to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor progression .

CompoundCell LineIC₅₀ (μM)
This compoundHeLa12
Tert-butyl analogMCF-715

Case Studies

  • Study on Antitubercular Activity :
    A study evaluating the antitubercular activity of compounds related to the diazaspiro framework found that certain derivatives exhibited significant activity against drug-sensitive strains of M. tuberculosis. The results indicated that modifications to the core structure could enhance potency and selectivity .
  • Anticancer Efficacy :
    Research focusing on the anticancer potential of diazaspiro compounds demonstrated that specific substitutions at the nitrogen atoms significantly influenced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug design .

Discussion

The biological activity of this compound suggests a multifaceted role in pharmacology, particularly in antimicrobial and anticancer applications. The structural characteristics inherent to diazaspiro compounds may facilitate interactions with biological macromolecules, leading to their observed effects.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity, flame-retardant lab coats, and safety goggles. Avoid skin contact via proper glove removal techniques .
  • Ventilation: Work in a fume hood to minimize inhalation risks. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
  • Spill Management: Sweep or vacuum spills into sealed containers for disposal as hazardous waste. Avoid drainage systems and use inert absorbents (e.g., vermiculite) .

Q. How stable is this compound under standard laboratory storage conditions?

Methodological Answer:

  • Storage Stability: The compound is stable at room temperature (20–25°C) in tightly sealed, light-resistant containers. Monitor for moisture ingress, as hydrolysis of the tert-butyl carbamate group may occur .
  • Decomposition Risks: Under fire conditions, hazardous decomposition products include carbon monoxide and nitrogen oxides. Avoid exposure to open flames or high heat (>200°C) .

Intermediate Questions

Q. What experimental strategies can address gaps in toxicological and ecotoxicological data for this compound?

Methodological Answer:

  • Tiered Toxicity Testing:
    • Acute Toxicity: Conduct Daphnia magna (EC50) and Danio rerio (LC50) assays for aquatic toxicity .
    • Mutagenicity: Use Ames test (OECD 471) with Salmonella typhimurium strains TA98 and TA100 .
    • Soil Mobility: Perform OECD 106 batch adsorption studies to assess partitioning coefficients (Kd) .
  • Read-Across Approaches: Leverage data from structurally similar spirocyclic compounds (e.g., tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate) to predict ecotoxicological endpoints .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this spirocyclic compound?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example:

    FactorLow Level (-1)High Level (+1)
    Temperature60°C100°C
    Catalyst (mol%)5%15%
    SolventDCMTHF
    Analyze yield and purity via HPLC to identify significant interactions .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced Questions

Q. How can computational modeling guide the design of novel spirocyclic analogs with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Use density functional theory (DFT) at the B3LYP/6-31G* level to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .
    • Compare frontier molecular orbitals (HOMO/LUMO) with known bioactive spirocycles (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate) to identify reactivity trends .
  • Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GABAA receptors) using AMBER force fields to assess conformational stability .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Nuclear NMR: Combine ¹H, ¹³C, and 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example:
    • Use NOESY to confirm spatial proximity of the thia-diaza ring protons .
    • Compare experimental ¹³C shifts with computed values (e.g., via ACD/Labs or ChemDraw) .
  • High-Resolution Mass Spectrometry (HRMS): Employ ESI-TOF to verify molecular formula (C₁₀H₁₆N₂O₂S) and rule out isobaric impurities .

Methodological Integration

Q. How can AI-driven platforms enhance reproducibility in synthetic workflows for this compound?

Methodological Answer:

  • Reaction Path Prediction: Deploy tools like ICReDD’s reaction explorer to generate feasible synthetic routes using quantum mechanics/molecular mechanics (QM/MM) .
  • Robotic Synthesis: Integrate with platforms like Chemspeed to automate parameter optimization (e.g., stoichiometry, mixing rates) and minimize human error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.